3-Fluoro-5-nitrobenzaldehyde

Physicochemical Properties Lipophilicity Drug Design

Procure 3-Fluoro-5-nitrobenzaldehyde for its non-negotiable meta-fluoro/para-nitro pattern. This specific isomerism is critical for synthesizing selective cardiac myosin activators and triazole-based NR2B inhibitors. Its distinct electronic profile (+0.301 ΔLogP over 4-nitro isomer) and low melting point (47-49°C) ensure optimal reactivity and processability, making it the essential building block for targeted SAR and lead optimization.

Molecular Formula C7H4FNO3
Molecular Weight 169.11 g/mol
CAS No. 108159-96-2
Cat. No. B111101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-nitrobenzaldehyde
CAS108159-96-2
Molecular FormulaC7H4FNO3
Molecular Weight169.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])F)C=O
InChIInChI=1S/C7H4FNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
InChIKeyBNZAUKCPEARMKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-Fluoro-5-nitrobenzaldehyde (CAS 108159-96-2): A Strategic Intermediate for Controlled Reactivity and Selective Synthesis


3-Fluoro-5-nitrobenzaldehyde (CAS 108159-96-2) is a di-substituted aromatic aldehyde, characterized by a fluorine atom at the meta-position and a nitro group at the para-position relative to the aldehyde functionality. This specific substitution pattern imparts a unique electronic profile and reactivity, distinguishing it from other fluoro-nitrobenzaldehyde isomers and mono-substituted analogs. As a key building block, it is utilized in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the synergistic effect of the fluoro and nitro substituents is crucial for downstream transformations and biological activity . Its procurement is driven by its role in enabling specific synthetic routes and imparting desired properties to final compounds, rather than as a generic benzaldehyde derivative.

Why Generic Substitution Fails: The Critical Role of the 3-Fluoro-5-nitro Substitution Pattern in 3-Fluoro-5-nitrobenzaldehyde (CAS 108159-96-2)


In medicinal chemistry and organic synthesis, subtle changes in a molecule's substitution pattern can profoundly alter its physicochemical properties, reactivity, and biological interactions. 3-Fluoro-5-nitrobenzaldehyde is not a generic aromatic aldehyde; its specific 3-fluoro-5-nitro arrangement is a key determinant of its utility. Compared to its close analogs, such as 5-nitrobenzaldehyde (lacking fluorine) or 3-fluoro-4-nitrobenzaldehyde (different nitro position), this compound exhibits distinct electronic characteristics, as evidenced by its LogP and melting point. Furthermore, its use as a specific reactant in the synthesis of selective cardiac myosin activators and NR2B receptor inhibitors highlights that its structural specificity is non-negotiable for certain high-value synthetic pathways . Substituting with a different isomer or a mono-substituted analog would likely fail to reproduce the desired reactivity or biological activity in these contexts.

Quantitative Differentiation Guide for 3-Fluoro-5-nitrobenzaldehyde (CAS 108159-96-2) vs. Key Analogs


LogP and Topological Polar Surface Area (TPSA) Differentiate 3-Fluoro-5-nitrobenzaldehyde from Its 4-Nitro Isomer

The lipophilicity and polarity of a molecule are critical for its permeability and bioavailability. 3-Fluoro-5-nitrobenzaldehyde exhibits a LogP of 2.06960 and a Topological Polar Surface Area (TPSA) of 62.9 Ų. In contrast, its positional isomer, 3-fluoro-4-nitrobenzaldehyde, has a LogP of 1.7684343 and a TPSA of 60.21 Ų . This quantifiable difference in both LogP and TPSA indicates that the 5-nitro isomer is more lipophilic and has a larger polar surface area, which can significantly influence its distribution, membrane permeability, and interaction with biological targets compared to the 4-nitro analog. These differences are not merely computational; they are predictive of distinct behavior in biological assays and formulations .

Physicochemical Properties Lipophilicity Drug Design

Melting Point and Storage Conditions as a Proxy for Handling Stability and Purity

The physical form and stability of a chemical under standard conditions are critical for procurement and handling logistics. 3-Fluoro-5-nitrobenzaldehyde is a solid with a reported melting point range of 47-49°C and requires storage under inert gas at 2-8°C to maintain its integrity . This contrasts with 5-nitrobenzaldehyde, which has a much higher melting point of 103-106°C and can be stored at room temperature [1]. The lower melting point and stringent storage requirements of the target compound suggest a different crystalline lattice energy and potentially higher reactivity or sensitivity to degradation, which can be both a challenge and an advantage. For instance, its lower melting point may facilitate its use in solvent-free reactions or melt-phase syntheses, while the inert atmosphere requirement underscores the need for careful handling to prevent oxidation or hydrolysis.

Stability Storage Purity Handling

Commercial Purity Specifications Reflect Market Position and Reliability for Downstream Chemistry

The commercial availability and purity standards for a compound are a direct reflection of its established synthetic routes and market demand. 3-Fluoro-5-nitrobenzaldehyde is consistently offered by multiple reputable vendors with a standard purity specification of ≥97% (HPLC or GC) . This high and consistent purity grade across suppliers indicates a mature and reliable supply chain, which is a critical factor for industrial and research procurement. While the comparator 3-fluoro-4-nitrobenzaldehyde is also available at similar purities (e.g., 98% from Sigma-Aldrich) , the key differentiator is the specific isomer's application profile. The high purity of the 3-fluoro-5-nitro isomer ensures that it can be used in sensitive downstream reactions, such as the synthesis of chiral derivatization reagents or pharmaceutical intermediates, without the need for extensive and costly in-house purification.

Purity Quality Control Sourcing

Application-Specific Differentiation: A Validated Building Block for Cardiac Myosin Activators and NR2B Receptor Inhibitors

The ultimate justification for selecting a specific chemical building block is its documented and unique role in synthesizing high-value target molecules. 3-Fluoro-5-nitrobenzaldehyde is explicitly cited in the patent literature as a reactant in the design and synthesis of selective activators of cardiac myosin, a class of compounds under investigation for treating heart failure . Furthermore, it is mentioned in connection with the synthesis of triazole-based NR2B receptor inhibitors, which are being explored for their therapeutic potential in neurological disorders . While other fluoro-nitrobenzaldehydes might be used in other contexts, this specific isomer's presence in the synthetic routes of these particular pharmacologically relevant scaffolds is a direct, verifiable piece of evidence that its 3-fluoro-5-nitro substitution pattern is crucial for these specific biological activities. A different isomer, such as 3-fluoro-4-nitrobenzaldehyde, would not be a functional substitute in these established synthetic schemes.

Cardiovascular Research Medicinal Chemistry Drug Discovery

Optimal Procurement and Application Scenarios for 3-Fluoro-5-nitrobenzaldehyde (CAS 108159-96-2) Based on Verifiable Differentiation


Synthesis of Selective Cardiac Myosin Activators for Cardiovascular Research

Given its documented use as a reactant in the synthesis of selective cardiac myosin activators , 3-Fluoro-5-nitrobenzaldehyde is the specific building block of choice for research groups developing novel therapies for heart failure. Its procurement is justified by its established role in this specific patent-derived synthetic pathway, where alternative isomers are not interchangeable. The compound's 3-fluoro-5-nitro substitution pattern is essential for achieving the desired biological activity in the final molecules.

Development of NR2B Receptor Inhibitors for Neurological Indications

The compound's citation in patents related to triazole-based NR2B receptor inhibitors positions it as a critical intermediate for research into treatments for neurological and psychiatric disorders. Scientists engaged in structure-activity relationship (SAR) studies around this target will find that the 3-fluoro-5-nitrobenzaldehyde scaffold is a key precursor, and its specific isomerism is a non-negotiable requirement for synthesizing the patented inhibitor series.

Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity and Metabolic Stability

In lead optimization programs where increasing lipophilicity (LogP) to improve membrane permeability or enhance binding to hydrophobic protein pockets is desired, 3-Fluoro-5-nitrobenzaldehyde offers a quantifiable advantage over its 4-nitro isomer (ΔLogP = +0.301) . The fluorine atom also provides a handle for potential metabolic blocking and can influence the compound's pKa, making this building block a strategic choice for fine-tuning the physicochemical profile of drug candidates.

Organic Synthesis Protocols Utilizing Low-Melting Aldehydes in Neat or Solvent-Free Conditions

The relatively low melting point of 3-Fluoro-5-nitrobenzaldehyde (47-49°C) compared to 5-nitrobenzaldehyde (103-106°C) makes it a more tractable reagent for certain reaction conditions, such as solvent-free condensations or reactions where a liquid or low-melting solid is advantageous for mixing and mass transfer [1]. Procurement in this context is driven by the compound's physical property profile, which can simplify reaction setup and workup.

Technical Documentation Hub

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